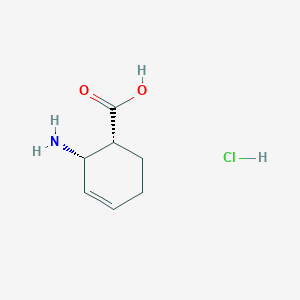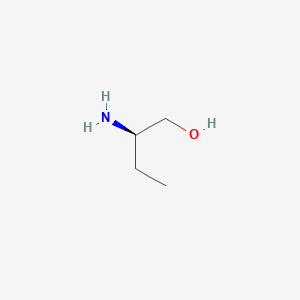
Methyl-(2-M-tolyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(2-M-tolyl-ethyl)-amine is a tertiary amine that can be synthesized through N-methylation of primary or secondary amines. This compound is relevant in the context of pharmaceuticals and heterocyclic chemistry, where it can be used to modify heteroaromatic systems and create functionalized pharmaceutical intermediates.
Synthesis Analysis
The synthesis of tertiary N-methylamines like Methyl-(2-M-tolyl-ethyl)-amine can be achieved using a palladium-loaded titanium dioxide (Pd/TiO2) photocatalyst, which facilitates the N-methylation with methanol under mild conditions. This photocatalytic method allows for the functionalization of amines bearing N-, O-, and S-containing heteroaromatic functionalities, providing a pathway to synthesize pharmaceuticals containing N-methyl or ethyl groups .
Another sustainable approach involves the use of a single-site manganese catalyst to synthesize N-methyl/ethyl amines directly from nitroarenes. This method is highly selective and allows for the large-scale synthesis of N-CH3 aniline derivatives, showcasing excellent functional group tolerance .
Additionally, an iron(0) complex with a cyclopentadienone ligand can catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This process operates under mild and basic conditions through a hydrogen autotransfer borrowing process, with DFT calculations suggesting that molecular hydrogen plays a dual role as a reducing agent and as an additive to shift thermodynamic equilibria .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of Methyl-(2-M-tolyl-ethyl)-amine, the general structure of tertiary N-methylamines synthesized through these methods would consist of a central nitrogen atom bonded to three carbon-containing groups, one of which would be the 2-methyl-ethyl moiety, and another being a phenyl group derived from the tolyl component.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl-(2-M-tolyl-ethyl)-amine include N-methylation, which is the transfer of a methyl group to a nitrogen atom of an amine. The photocatalytic method using Pd/TiO2, the manganese-catalyzed synthesis from nitroarenes, and the iron-catalyzed process with methanol or ethanol all represent different chemical reactions that achieve this N-methylation .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of New Ureido Sugars
Research by Piekarska-Bartoszewicz and Tcmeriusz (1993) in the field of carbohydrate chemistry involved the use of amino acid esters in reactions to synthesize new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside. This study highlights the utility of amino compounds in the modification of sugars for potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Stability of α-Trialkylsilyl Amino Acids
Liu and Sieburth (2005) investigated the stability of α-trialkylsilyl amino acids towards methanolysis, mimicking physiological conditions. Their findings suggest that the stability of these compounds can be significantly enhanced by minor modifications, indicating their potential in the development of bioactive peptides and pharmaceuticals (Liu & Sieburth, 2005).
Reductive Amination for N-Methyl- and N-Alkylamines
Senthamarai et al. (2018) reported on an expedient reductive amination process using cobalt oxide nanoparticles for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, indicating its significance in the synthesis of life-science molecules and its industrial applications (Senthamarai et al., 2018).
Photocatalytic N-Methylation of Amines
Wang et al. (2018) explored the photocatalytic N-methylation of amines using a palladium-loaded titanium dioxide catalyst. This process facilitates the functionalization of heteroaromatic systems and pharmaceutical intermediates, showcasing the role of photocatalysis in organic synthesis and drug development (Wang et al., 2018).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes in contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and avoid breathing mist, gas, or vapors .
Propiedades
IUPAC Name |
N-methyl-2-(3-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKJKNZCZIBJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628814 |
Source


|
| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2-M-tolyl-ethyl)-amine | |
CAS RN |
137069-23-9 |
Source


|
| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)

![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)




